6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro-
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Overview
Description
6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro- is a complex organic compound belonging to the benzofuran family. This compound is characterized by the presence of a benzofuran ring, a nitro group at the 7th position, and a 2,3-dihydro-2-(1-methylethenyl) substituent. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro- typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzofuran precursor followed by the introduction of the 2,3-dihydro-2-(1-methylethenyl) group. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, especially at positions ortho and para to the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like halogens.
Scientific Research Applications
6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The benzofuran ring may interact with biological receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro- can be compared with other benzofuran derivatives such as:
6-Benzofuranol, 2,3-dihydro-2-methyl-2-(1-methylethenyl)-: This compound lacks the nitro group, which may result in different biological activities and chemical reactivity.
7-Nitrobenzofuran: This simpler compound has a nitro group but lacks the 2,3-dihydro-2-(1-methylethenyl) substituent, leading to different physical and chemical properties. The presence of both the nitro group and the 2,3-dihydro-2-(1-methylethenyl) substituent in 6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro- makes it unique and potentially more versatile in its applications.
Properties
CAS No. |
586963-74-8 |
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Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
7-nitro-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-6-ol |
InChI |
InChI=1S/C11H11NO4/c1-6(2)9-5-7-3-4-8(13)10(12(14)15)11(7)16-9/h3-4,9,13H,1,5H2,2H3 |
InChI Key |
VUBATMAICMDCMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C(=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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